

Spectroscopic Characterization of N-(2-Bromo-5-methoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N-(2-Bromo-5-methoxyphenyl)acetamide</i>
Cat. No.:	B054337

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This technical guide provides an in-depth analysis of the spectroscopic data for **N-(2-Bromo-5-methoxyphenyl)acetamide**, a key intermediate in pharmaceutical synthesis.^[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying scientific principles are detailed to ensure both technical accuracy and practical application.

Introduction

N-(2-Bromo-5-methoxyphenyl)acetamide (CAS No. 123027-99-6) is a substituted acetanilide with the molecular formula $C_9H_{10}BrNO_2$ and a molecular weight of 244.09 g/mol.^{[2][3]} Its structure, featuring a bromo and a methoxy group on the phenyl ring, makes it a versatile precursor in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the integrity of subsequent reactions and the quality of final products. This guide presents a detailed examination of its 1H NMR, ^{13}C NMR, IR, and MS data, much of which is predicted based on established principles and data from analogous structures, in the absence of a complete, publicly available experimental dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic behavior of atomic nuclei, we can deduce the

connectivity and chemical environment of atoms within a molecule. For **N-(2-bromo-5-methoxyphenyl)acetamide**, both ^1H and ^{13}C NMR provide critical data for structural verification.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(2-Bromo-5-methoxyphenyl)acetamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl_3 is a common choice for many organic molecules, while DMSO-d_6 is used for less soluble compounds and to observe exchangeable protons like amide N-H protons.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
- Data Acquisition: Record the spectrum at room temperature. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ^1H NMR Data and Interpretation:

The predicted ^1H NMR spectrum of **N-(2-Bromo-5-methoxyphenyl)acetamide** is summarized in the table below. The chemical shifts are estimated based on the analysis of similar substituted acetanilides and benzene derivatives.

Signal Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Rationale for Assignment
Amide N-H	~8.0-8.5	Singlet (broad)	1H	<p>The amide proton is deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.</p>
Aromatic H (H6)	~7.5	Doublet	1H	<p>This proton is ortho to the bromine atom, which is an electron-withdrawing and deshielding group. It is coupled to the meta proton (H4).</p>
Aromatic H (H3)	~7.0	Doublet	1H	<p>This proton is ortho to the electron-donating methoxy group and meta to the bromine, resulting in a</p>

				more shielded position compared to H6. It is coupled to H4.
Aromatic H (H4)	~6.8	Doublet of Doublets	1H	This proton is coupled to both H3 and H6, resulting in a doublet of doublets.
Methoxy (-OCH ₃)	~3.8	Singlet	3H	The protons of the methoxy group are in a similar chemical environment and appear as a singlet.
Acetyl (-COCH ₃)	~2.2	Singlet	3H	The protons of the acetyl methyl group are equivalent and appear as a sharp singlet.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Logical Workflow for ¹H NMR Analysis:



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Caption: Workflow for ^1H NMR analysis.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol:

The sample preparation and instrument setup are similar to ^1H NMR. However, ^{13}C NMR experiments require a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ^{13}C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ^{13}C NMR Data and Interpretation:

The predicted ^{13}C NMR chemical shifts are presented below. These values are estimated using computational prediction tools and by comparison with structurally related compounds.[\[4\]](#)[\[5\]](#)

Signal Assignment	Predicted Chemical Shift (ppm)	Rationale for Assignment
Carbonyl (C=O)	~168-170	The carbonyl carbon of an amide is significantly deshielded and appears in this characteristic downfield region.
Aromatic C-O	~155-158	The aromatic carbon attached to the electron-donating methoxy group is deshielded.
Aromatic C-N	~138-140	The aromatic carbon attached to the nitrogen of the amide group is deshielded.
Aromatic C-H	~120-130	The chemical shifts of the aromatic C-H carbons are influenced by the substituents on the ring.
Aromatic C-Br	~110-115	The aromatic carbon attached to the bromine atom is shielded due to the "heavy atom effect".
Methoxy (-OCH ₃)	~55-57	The carbon of the methoxy group appears in this typical range.
Acetyl (-COCH ₃)	~24-26	The methyl carbon of the acetyl group is relatively shielded and appears upfield.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Data and Interpretation:

The IR spectrum of **N-(2-Bromo-5-methoxyphenyl)acetamide** is expected to show characteristic absorption bands for its functional groups.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
~3300-3250	N-H stretch	Amide	Medium
~3100-3000	C-H stretch (aromatic)	Aromatic Ring	Medium
~2950-2850	C-H stretch (aliphatic)	-CH ₃ , -OCH ₃	Medium
~1670-1650	C=O stretch (Amide I band)	Amide	Strong
~1600, ~1480	C=C stretch	Aromatic Ring	Medium
~1550	N-H bend (Amide II band)	Amide	Medium
~1250	C-O stretch (aryl ether)	Methoxy	Strong
~1050	C-Br stretch	Bromo group	Medium

The presence of a strong absorption around 1660 cm⁻¹ (Amide I) and a medium band around 3300 cm⁻¹ (N-H stretch) are key indicators of the acetamide group. The strong C-O stretch for the aryl ether and the various aromatic C-H and C=C vibrations confirm the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol (Electron Ionization - EI-MS):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

- Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .

Predicted Mass Spectrum and Interpretation:

The mass spectrum of **N-(2-Bromo-5-methoxyphenyl)acetamide** is expected to show a characteristic molecular ion peak and several key fragment ions. A critical feature will be the isotopic pattern of bromine.[\[9\]](#)[\[10\]](#)[\[11\]](#)

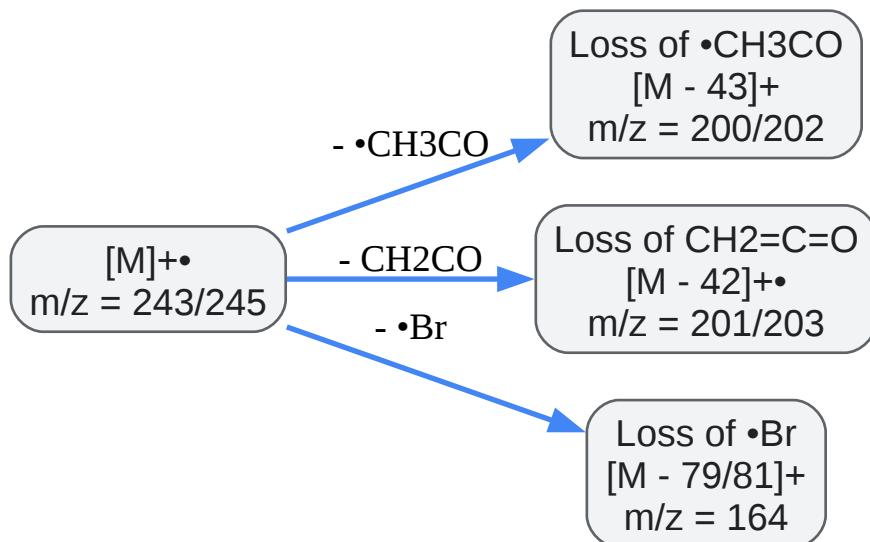
Molecular Ion ($M^{+}\bullet$): The molecular ion peak is expected to appear as a doublet due to the two naturally occurring isotopes of bromine, ^{79}Br and ^{81}Br , which have nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of approximately equal intensity at $m/z = 243$ and $m/z = 245$, corresponding to $[\text{C}_9\text{H}_{10}^{79}\text{BrNO}_2]^{+}\bullet$ and $[\text{C}_9\text{H}_{10}^{81}\text{BrNO}_2]^{+}\bullet$.

Key Fragmentation Pathways:

A common fragmentation pathway for aromatic amides is the cleavage of the amide bond.[\[9\]](#)[\[12\]](#)

- Loss of the acetyl group ($\bullet\text{CH}_2\text{CO}$): Cleavage of the bond between the carbonyl carbon and the nitrogen can lead to the loss of a ketene molecule ($\text{CH}_2=\text{C=O}$), resulting in a fragment ion corresponding to 2-bromo-5-methoxyaniline. This would produce a doublet at $m/z = 201$ and 203.
- Formation of an acylium ion: Cleavage of the N-C(aryl) bond can lead to the formation of an N-substituted acylium ion. More commonly, cleavage of the bond between the nitrogen and the carbonyl carbon after rearrangement can lead to other fragments.
- Loss of the bromo group: Fragmentation may involve the loss of the bromine atom, which would result in a peak at $m/z = 164$.

Fragmentation Diagram:



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Caption: Predicted fragmentation pathways for **N-(2-Bromo-5-methoxyphenyl)acetamide**.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on ^1H NMR, ^{13}C NMR, IR, and MS data, provides a robust framework for the structural confirmation of **N-(2-Bromo-5-methoxyphenyl)acetamide**. The predicted data, derived from established spectroscopic principles and comparison with analogous compounds, offers a reliable reference for researchers in the synthesis and quality control of this important pharmaceutical intermediate. The detailed experimental protocols and interpretation rationale serve as a practical resource for scientists engaged in the characterization of organic molecules.

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- To cite this document: BenchChem. [Spectroscopic Characterization of N-(2-Bromo-5-methoxyphenyl)acetamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054337#spectroscopic-data-for-n-2-bromo-5-methoxyphenyl-acetamide-nmr-ir-ms]

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